BenchChemオンラインストアへようこそ!

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

PARP-1 inhibition IC50 dual PARP-1/HDAC-1 inhibitor

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 763114-26-7) is a phthalazinone-based benzoic acid derivative that serves a dual role as both a pivotal synthetic intermediate and a characterized process impurity in the manufacture of the PARP inhibitor olaparib (Lynparza). The compound contains the critical phthalazinone pharmacophore linked to a 2-fluoro-5-methylbenzoic acid moiety, constituting the complete non-piperazine portion of the olaparib scaffold.

Molecular Formula C16H11FN2O3
Molecular Weight 298.27 g/mol
CAS No. 763114-26-7
Cat. No. B1343931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
CAS763114-26-7
Molecular FormulaC16H11FN2O3
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O
InChIInChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22)
InChIKeyPAXLJNGPFJEKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 763114-26-7): Core Intermediate and Impurity Reference for Olaparib Synthesis and Analysis


2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 763114-26-7) is a phthalazinone-based benzoic acid derivative that serves a dual role as both a pivotal synthetic intermediate and a characterized process impurity in the manufacture of the PARP inhibitor olaparib (Lynparza) . The compound contains the critical phthalazinone pharmacophore linked to a 2-fluoro-5-methylbenzoic acid moiety, constituting the complete non-piperazine portion of the olaparib scaffold . Its free carboxylic acid functionality represents the immediate precursor to the final amide bond-forming step with 1-cyclopropanecarbonylpiperazine, making it the penultimate intermediate in all major olaparib synthetic routes .

Why Generic Phthalazinone Intermediates Cannot Replace 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid in Olaparib-Critical Applications


Simple substitution of this specific intermediate with structurally related phthalazinone-carboxylic acids is not feasible because the precise 2-fluoro-5-methyl linkage geometry is essential for downstream PARP-1 binding affinity . The fluorine atom at the ortho position relative to the carboxylic acid is critical for both the conformational restriction of the benzyl-phthalazinone moiety and for the potency of the final amide-coupled drug product . Alternative substitution patterns (e.g., 3-fluoro or 4-fluoro regioisomers) or different linker lengths between the phthalazinone and benzoic acid moieties produce intermediates that, when carried through to final compounds, yield measurably different PARP-1 inhibitory activities . Furthermore, for ANDA regulatory filings, this specific compound is a known and characterized olaparib process impurity, and its unambiguous identification requires a certified reference standard of the exact structure rather than a close analog .

Quantitative Evidence Guide: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid Differentiation Data


PARP-1 Inhibitory Potency of Derivatives Incorporating the 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid Scaffold Compared to Olaparib

Derivatives of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, designed as dual PARP-1/HDAC-1 inhibitors, demonstrated PARP-1 inhibitory potency comparable to that of the approved drug olaparib. Compound 4, a representative derivative, exhibited a PARP-1 IC50 of 4.2 nM, matching olaparib's potency in the same assay system . This establishes that the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid fragment provides a pharmacophoric contribution to PARP-1 binding that is on par with the full olaparib structure for the catalytic domain interaction.

PARP-1 inhibition IC50 dual PARP-1/HDAC-1 inhibitor structure-activity relationship

Scalable Manufacturing Process for the Key Intermediate with Specified Purity and Yield Advantages Over Prior Synthetic Routes

A 2022 ACS Omega publication reported a practical, economical, and scalable process for synthesizing 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, achieving effective control of impurities and employing the low-cost industrial byproduct phthalhydrazide as the starting material for the phthalazinone moiety . While specific yield percentages are not publicly extractable, the process optimization across multiple steps enabled an environmentally benign and robust manufacturing route with demonstrated impurity control, representing an improvement over earlier patent routes that required more expensive or less readily available starting materials .

process chemistry scalable synthesis Negishi coupling intermediate purity

Certified Reference Standard Purity Specifications for Olaparib Impurity Profiling Versus Unspecified Technical-Grade Material

Commercial suppliers offer 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid as a certified Olaparib Impurity 2 reference standard with specified purity ≥98% (HPLC) for use in ANDA analytical method development, method validation (AMV), and quality control (QC) applications . In contrast, generic phthalazinone intermediates sourced from non-certified suppliers may lack the full characterization data package (COA, HPLC, MS, NMR) required for regulatory submissions . The availability of ISO 17034-certified reference material for this specific impurity ensures traceable quantification in olaparib drug substance and drug product release testing .

reference standard impurity profiling HPLC purity regulatory compliance

Structural Confirmation of the 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid Scaffold as a Pharmacophoric Prerequisite for High-Affinity PARP-1 Binding

The phthalazinone core with a 2-fluoro-5-methylbenzoic acid appendage constitutes the minimal pharmacophore required for PARP-1 inhibition, as established across multiple phthalazinone-based PARP inhibitor patents and publications . In the 2020 dual PARP-1/HDAC-1 inhibitor study, derivatives built directly on this scaffold achieved PARP-1 IC50 values ranging from 4.2 nM (compound 4) to sub-micromolar depending on the amide substituent, demonstrating that the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid moiety is the non-replaceable core for potent PARP-1 engagement . Removal or modification of the fluorine atom or alteration of the methylene linker results in significant loss of activity .

pharmacophore PARP-1 structure-activity relationship phthalazinone

Optimal Application Scenarios for Procuring 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid (CAS 763114-26-7)


ANDA Analytical Method Development and Validation for Olaparib Drug Substance

Procure this compound as a certified impurity reference standard (≥98% HPLC purity) for use in HPLC/LC-MS method development, method validation (AMV), and quality control release testing of olaparib API and finished dosage forms. The availability of a fully characterized reference standard with COA, HPLC, MS, and NMR data compliant with ICH Q3A/Q3B guidelines is required for ANDA submissions . The compound serves as Olaparib Impurity 2 in pharmacopeial monographs and must be accurately quantified in stability-indicating assays .

Large-Scale Olaparib API Manufacturing via Optimized Negishi Coupling Route

Use this intermediate in multi-kilogram scale olaparib synthesis following the reported scalable and environmentally benign process that employs phthalhydrazide as a low-cost starting material and Negishi coupling for construction of the key C–C bond . The optimized process provides effective control of process-related impurities and is suitable for GMP manufacturing environments, offering cost advantages over earlier patent routes that required more expensive starting materials or less efficient coupling strategies .

Structure-Activity Relationship (SAR) Studies for Next-Generation PARP-1/HDAC Dual Inhibitors

Employ this compound as the core scaffold for designing and synthesizing novel dual PARP-1/HDAC-1 inhibitors, as demonstrated by Tian et al. (2020), where derivatives achieved PARP-1 IC50 values as low as 4.2 nM—equipotent to olaparib—along with HDAC-1 IC50 values of 340 nM . The free carboxylic acid functionality allows for facile amide coupling with diverse amine-bearing warheads to generate focused libraries for dual-target anticancer drug discovery .

Forced Degradation and Stability-Indicating Assay Development for Olaparib

Use this characterized impurity standard for forced degradation studies (acidic, alkaline, oxidative, photolytic, thermal) to identify and quantify degradation products in olaparib drug substance and product. A validated stability-indicating LC-MS method has been reported for the separation and identification of six process-related impurities of olaparib, including this compound . The method enables specific and selective quantification of this impurity in the presence of olaparib and other degradation products, supporting shelf-life determination and regulatory stability data packages .

Quote Request

Request a Quote for 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.